molecular formula C32H29N5O7 B10960061 2-Amino-4-{4-methoxy-3-[(4-nitrophenoxy)methyl]phenyl}-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

2-Amino-4-{4-methoxy-3-[(4-nitrophenoxy)methyl]phenyl}-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B10960061
M. Wt: 595.6 g/mol
InChI Key: OLIBVAHFLOSJFA-UHFFFAOYSA-N
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Description

2-AMINO-4-{4-METHOXY-3-[(4-NITROPHENOXY)METHYL]PHENYL}-7,7-DIMETHYL-1-(4-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound with a unique structure that includes multiple functional groups such as amino, methoxy, nitrophenoxy, and quinolinecarbonitrile

Preparation Methods

The synthesis of 2-AMINO-4-{4-METHOXY-3-[(4-NITROPHENOXY)METHYL]PHENYL}-7,7-DIMETHYL-1-(4-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE involves multiple steps. One common synthetic route includes the use of a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, making it suitable for the synthesis of complex organic molecules.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions including:

    Oxidation: The nitro groups present in the compound can be reduced to amines under appropriate conditions.

    Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy and nitrophenoxy groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The nitro and amino groups can participate in various biochemical reactions, potentially affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 2-AMINO-4-{4-METHOXY-3-[(4-NITROPHENOXY)METHYL]PHENYL}-7,7-DIMETHYL-1-(4-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE include other quinoline derivatives and compounds with similar functional groups such as indole derivatives . These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, which can result in different chemical and biological properties.

Properties

Molecular Formula

C32H29N5O7

Molecular Weight

595.6 g/mol

IUPAC Name

2-amino-4-[4-methoxy-3-[(4-nitrophenoxy)methyl]phenyl]-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C32H29N5O7/c1-32(2)15-26-30(27(38)16-32)29(25(17-33)31(34)35(26)21-5-7-22(8-6-21)36(39)40)19-4-13-28(43-3)20(14-19)18-44-24-11-9-23(10-12-24)37(41)42/h4-14,29H,15-16,18,34H2,1-3H3

InChI Key

OLIBVAHFLOSJFA-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)[N+](=O)[O-])N)C#N)C4=CC(=C(C=C4)OC)COC5=CC=C(C=C5)[N+](=O)[O-])C(=O)C1)C

Origin of Product

United States

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